molecular formula C18H22N6 B2643262 1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946356-66-7

1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2643262
CAS No.: 946356-66-7
M. Wt: 322.416
InChI Key: CCBSKWKAHRRBKK-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative characterized by a 2,5-dimethylphenyl group at position 1 and a 4-methylpiperazine moiety at position 4 of the pyrazolo[3,4-d]pyrimidine core. Pyrazolo[3,4-d]pyrimidines are purine analogs with diverse pharmacological activities, including kinase inhibition and antitumor properties . The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related derivatives. For instance, microwave-assisted synthesis (140°C, 1.5 h) has been employed for analogous compounds, yielding ~43% , while conventional reflux methods with hydrazine hydrate achieve higher yields (73–75%) . The 4-methylpiperazine substituent enhances solubility and bioavailability, making it a common feature in kinase-targeting agents .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-13-4-5-14(2)16(10-13)24-18-15(11-21-24)17(19-12-20-18)23-8-6-22(3)7-9-23/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBSKWKAHRRBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,5-dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrazolo[3,4-d]pyrimidine core is reacted with a 2,5-dimethylbenzyl halide in the presence of a Lewis acid catalyst.

    Attachment of the 4-methylpiperazin-1-yl group: This can be accomplished through a nucleophilic substitution reaction, where the pyrazolo[3,4-d]pyrimidine intermediate is reacted with 4-methylpiperazine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the piperazine moiety are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Pyrazolo[3,4-d]pyrimidine derivatives vary primarily in substituents on the phenyl ring and the nitrogen-containing side chain. Key structural analogs include:

Compound Name Phenyl Substituent Piperazine/Piperidine Substituent Molecular Formula Key Features
Target Compound: 1-(2,5-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 2,5-Dimethylphenyl 4-Methylpiperazine C₁₉H₂₂N₆ Enhanced solubility due to methylpiperazine; potential kinase inhibition
1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine 3,4-Dimethylphenyl 4-(2-Fluorophenyl)piperazine C₂₃H₂₃FN₆ Fluorine improves metabolic stability; increased lipophilicity (ClogP ~3.8)
1-[(4-Methylphenyl)methyl]-4-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine 4-Methylbenzyl 4-(2-Methylphenyl)piperazine C₂₄H₂₆N₆ Benzyl group enhances blood-brain barrier penetration
1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl 3,5-Dimethylpiperidine C₁₉H₂₂ClN₅ Chlorine increases binding affinity; piperidine reduces polarity
N-(3-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine 4-Methoxyphenyl 4-Methylpiperazine C₂₅H₂₈N₈O₂ Methoxy groups improve solubility but reduce membrane permeability

Key Trends :

  • Electron-Withdrawing Groups (e.g., Cl, F): Enhance binding affinity and metabolic stability .
  • Methyl/Methoxy Groups : Improve solubility but may reduce target engagement due to steric hindrance .
  • Piperazine vs. Piperidine : Piperazine derivatives exhibit better solubility, while piperidines increase lipophilicity .
Pharmacological Implications
  • Kinase Inhibition: PP2 (4-amino-3-(4-chlorophenyl)-1-t-butyl-pyrazolo[3,4-d]pyrimidine) inhibits Src kinase (IC₅₀ = 5 nM) . The target compound’s 4-methylpiperazine may target similar pathways with improved solubility.
  • Antitumor Activity : Hydrazinyl derivatives (e.g., compound 5a in ) show anti-proliferative activity via topoisomerase II inhibition.

Biological Activity

1-(2,5-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and biological evaluations, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N6. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 2,5-dimethylphenyl group and a 4-methylpiperazine moiety. This configuration is crucial for its biological activity.

PropertyValue
Molecular Weight324.43 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study indicated that these compounds can inhibit the proliferation of cervical and breast cancer cells by targeting specific signaling pathways such as the EGFR pathway .

Case Study:
In vitro testing revealed that a derivative of this compound inhibited EGFR activation at concentrations of 7 µM and 11 µM in breast cancer cell lines. This suggests that modifications in the structure could enhance its efficacy against tumors expressing high levels of EGFR .

Anti-inflammatory Activity

Compounds within this chemical class have also been evaluated for anti-inflammatory properties. Pyrazolo[3,4-d]pyrimidines have been reported to inhibit prostaglandin synthesis effectively. For example, a related compound demonstrated potent inhibition of prostaglandin E2 (PGE2) at varying doses, indicating its potential as an anti-inflammatory agent .

CompoundProstaglandin Inhibition (%)LD50 (mg/kg)
Pyrazolo[3,4-d]pyrimidine Derivative75% at 10 mg/kg>1100
Diclofenac80% at 50 mg/kg200

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or receptors involved in disease pathways. For example:

  • EGFR Inhibition : The binding affinity to the ATP-binding site of EGFR leads to downstream signaling pathway modulation.
  • Prostaglandin Synthesis : Inhibition of cyclooxygenase enzymes reduces inflammatory mediators.

Safety and Toxicity

Toxicological assessments indicate that many pyrazolo[3,4-d]pyrimidines possess favorable safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The LD50 values suggest that these compounds are less ulcerogenic than Diclofenac, making them safer alternatives for inflammation management .

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